CAS number and molecular weight of 5-(Bromomethyl)-4-methylisoxazole
CAS number and molecular weight of 5-(Bromomethyl)-4-methylisoxazole
An In-depth Technical Guide to Bromomethyl-Methylisoxazole Isomers: Properties, Reactivity, and Applications
Senior Application Scientist Note: This technical guide addresses the inquiry for 5-(Bromomethyl)-4-methylisoxazole. An extensive search of chemical literature and commercial databases reveals a lack of available information for this specific isomer. Therefore, this guide has been structured to provide an in-depth analysis of the closely related, well-documented, and synthetically crucial isomers: 3-(Bromomethyl)-5-methylisoxazole and 5-(Bromomethyl)-3-methylisoxazole . These compounds are of significant interest to researchers in medicinal chemistry and drug development, and the principles of their reactivity and application are broadly representative of this chemical class.
Introduction: The Versatile Isoxazole Scaffold
The isoxazole ring is a five-membered heterocycle that serves as a cornerstone in modern medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a versatile scaffold have led to its incorporation into a wide array of therapeutic agents.[1] The functionalization of the isoxazole core with reactive groups, such as the bromomethyl group, creates powerful building blocks for drug discovery. These "bromomethyl-methylisoxazole" isomers are pivotal intermediates, enabling the covalent attachment of the isoxazole moiety to other molecular fragments, thereby facilitating the rapid exploration of chemical space and the generation of novel bioactive compounds.[3] This guide provides a detailed exploration of the two primary, commercially available isomers, focusing on their chemical properties, synthetic utility, and safety considerations.
Chemical Identity and Physicochemical Properties
The isomeric position of the bromomethyl and methyl groups on the isoxazole ring significantly influences their chemical environment, though their fundamental properties are similar. The key identifiers and properties of the two most prominent isomers are summarized below.
| Property | 3-(Bromomethyl)-5-methylisoxazole | 5-(Bromomethyl)-3-methylisoxazole |
| CAS Number | 130628-75-0[4][5] | 36958-61-9[6] |
| Molecular Formula | C₅H₆BrNO[4][5] | C₅H₆BrNO[6] |
| Molecular Weight | 176.01 g/mol [4][5] | 176.01 g/mol [6][7] |
| IUPAC Name | 3-(bromomethyl)-5-methyl-1,2-oxazole[8] | 5-(bromomethyl)-3-methyl-1,2-oxazole[6] |
| Synonyms | 3-(Bromomethyl)-5-methyl-1,2-oxazole[5] | 5-(Bromomethyl)-3-methyl-1,2-oxazole[6] |
| Appearance | Not specified, likely liquid or low-melting solid | Liquid[7] |
| SMILES | CC1=CC(CBr)=NO1[4][5] | Cc1cc(CBr)on1[7] |
| InChI Key | ASGJFGPILHALRC-UHFFFAOYSA-N[5] | DMUJLHLWCUMHRT-UHFFFAOYSA-N[7] |
Synthesis and Mechanistic Considerations
The synthesis of bromomethyl-methylisoxazoles typically involves the selective bromination of the corresponding dimethylisoxazole precursor. A common and effective method is radical bromination using N-Bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN. The selectivity of bromination (i.e., which methyl group is functionalized) is a key challenge and is often dictated by the specific reaction conditions and the electronic nature of the isoxazole ring.
Caption: General workflow for the synthesis of bromomethyl-methylisoxazoles.
Chemical Reactivity and Synthetic Utility
The primary synthetic value of these isomers lies in the high reactivity of the bromomethyl group.[3] The carbon atom of the CH₂Br group is highly electrophilic, making it an excellent substrate for nucleophilic substitution reactions, predominantly following an Sₙ2 mechanism.
The Sₙ2 Reaction Pathway
The bromine atom is an excellent leaving group, and the primary nature of the carbon center minimizes steric hindrance, creating an ideal scenario for a bimolecular nucleophilic substitution (Sₙ2) reaction.[3][9] This pathway allows for the efficient and stereospecific introduction of a wide variety of nucleophiles, including amines, thiols, alcohols, and carbanions. The reaction proceeds with an inversion of configuration if the carbon were chiral.[10]
Caption: Generalized Sₙ2 reaction workflow for bromomethyl-methylisoxazoles.
Experimental Protocol: Nucleophilic Substitution with an Amine
This protocol provides a detailed, step-by-step methodology for the synthesis of a 3-(aminomethyl)-5-methylisoxazole derivative, a common transformation in drug discovery.
Objective: To synthesize a 3-(aminomethyl)-5-methylisoxazole derivative via Sₙ2 reaction.
Methodology Rationale: This procedure utilizes a common organic base, triethylamine (TEA), to neutralize the hydrobromic acid (HBr) that is formed during the reaction. This prevents the protonation and subsequent deactivation of the amine nucleophile. Acetonitrile is selected as the solvent due to its polar aprotic nature, which is ideal for facilitating Sₙ2 reactions. The aqueous workup is designed to effectively remove byproduct salts and excess reagents.[3]
Materials:
-
3-(Bromomethyl)-5-methylisoxazole (1.0 eq)
-
Primary or secondary amine of choice (1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the desired amine (1.2 eq) and anhydrous acetonitrile.
-
Add triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature.
-
In a separate flask, dissolve 3-(Bromomethyl)-5-methylisoxazole (1.0 eq) in a minimum amount of anhydrous acetonitrile.
-
Add the 3-(Bromomethyl)-5-methylisoxazole solution dropwise to the stirring amine solution over 10-15 minutes.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final 3-(aminomethyl)-5-methylisoxazole derivative.
Applications in Research and Drug Development
The isoxazole moiety is a "privileged" structure in medicinal chemistry, and these bromomethylated isomers are key to unlocking its potential.[11] They serve as versatile starting materials for a range of therapeutic targets.
-
Antibiotics: Derivatives are crucial intermediates in the synthesis of sulfonamide antibiotics, such as sulfamethoxazole.[3] The isoxazole ring mimics a portion of p-aminobenzoic acid (PABA), inhibiting bacterial folate synthesis.
-
Oncology: The isoxazole scaffold is integral to the design of novel therapeutics targeting cancer.[3] For instance, derivatives of 3,5-dimethylisoxazole have been developed as potent inhibitors of the Bromodomain and Extra-Terminal Domain (BET) family of proteins, which are promising targets in hematologic cancers.[12]
-
Neuroscience: Bromination of the methyl group on the isoxazole ring is a key step in the synthesis of various AMPA receptor agonists, which are critical tools for studying glutamatergic neurotransmission and have potential applications in treating neurological disorders.[3]
-
General Scaffolding: The reactive bromomethyl group is widely used to tether the isoxazole unit to other molecular fragments, enabling the creation of large compound libraries for high-throughput screening to identify new drug leads.[3]
Caption: Logical workflow from a building block to a drug candidate.
Safe Handling and Storage
Bromomethyl-methylisoxazole isomers are reactive and hazardous chemicals that require strict safety protocols.
Hazard Identification:
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield (conforming to EN 166 or NIOSH standards).[13][16]
-
Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.[13]
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If exposure limits are exceeded, a full-face respirator with an appropriate cartridge is necessary.[13][16]
Handling and Storage:
-
Handling: Handle in a well-ventilated place, such as a fume hood.[16] Avoid contact with skin, eyes, and clothing.[15] Wash hands thoroughly after handling.[17]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[16] Recommended storage is often under an inert atmosphere at 2-8°C.[4] Keep away from incompatible materials such as bases, amines, and reducing agents.[15]
First-Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13]
-
Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Seek immediate medical attention.[13]
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician immediately.[13]
Conclusion
While specific data on 5-(Bromomethyl)-4-methylisoxazole remains elusive, its isomers, particularly 3-(Bromomethyl)-5-methylisoxazole, are demonstrably powerful and versatile reagents in organic synthesis and medicinal chemistry. Their utility is centered on the reactivity of the bromomethyl group, which provides a reliable handle for constructing more complex molecules with potential therapeutic value. A thorough understanding of their properties, reactivity, and handling requirements is essential for any researcher aiming to leverage the privileged isoxazole scaffold in the development of novel chemical entities.
References
Sources
- 1. nbinno.com [nbinno.com]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 3-(Bromomethyl)-5-methylisoxazole|CAS 130628-75-0 [benchchem.com]
- 4. 130628-75-0|3-(Bromomethyl)-5-methylisoxazole|BLD Pharm [bldpharm.com]
- 5. 3-(Bromomethyl)-5-methylisoxazole, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 6. 5-(Bromomethyl)-3-methylisoxazole | CAS 36958-61-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. 5-(Bromomethyl)-3-methylisoxazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. 3-(Bromomethyl)-5-methylisoxazole | C5H6BrNO | CID 2776304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Discovery of 3,5-dimethylisoxazole derivatives as novel, potent inhibitors for bromodomain and extraterminal domain (BET) family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fishersci.nl [fishersci.nl]
- 14. echemi.com [echemi.com]
- 15. fishersci.ca [fishersci.ca]
- 16. echemi.com [echemi.com]
- 17. file.bldpharm.com [file.bldpharm.com]
